molecular formula C11H15ClN2O2 B12685119 Benzoic acid, 3,5-diamino-4-chloro-, butyl ester CAS No. 40362-35-4

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

Cat. No.: B12685119
CAS No.: 40362-35-4
M. Wt: 242.70 g/mol
InChI Key: KWAHAXIGLQCVRD-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester is a chemical compound with the molecular formula C11H15ClN2O2 It is an ester derivative of benzoic acid, characterized by the presence of amino and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-diamino-4-chloro-, butyl ester typically involves the esterification of 3,5-diamino-4-chlorobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dinitro-4-chlorobenzoic acid butyl ester.

    Reduction: Formation of 3,5-diaminobenzoic acid butyl ester.

    Substitution: Formation of various substituted benzoic acid butyl esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diamino-4-chloro-, butyl ester involves its interaction with specific molecular targets. The amino and chloro substituents on the benzene ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 3,5-diamino-4-chloro benzoate
  • Butyl 3,5-diamino-4-chlorobenzoate

Uniqueness

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and the presence of both amino and chloro substituents make it a versatile compound for various applications.

Properties

CAS No.

40362-35-4

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

butyl 3,5-diamino-4-chlorobenzoate

InChI

InChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3

InChI Key

KWAHAXIGLQCVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N

Origin of Product

United States

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